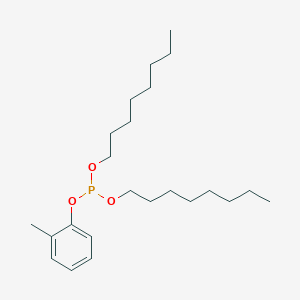
2-Methylphenyl dioctyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphenyl dioctyl phosphite is an organophosphorus compound widely recognized for its applications in various industrial and scientific fields. This compound is characterized by the presence of a phosphite group bonded to a 2-methylphenyl ring and two octyl groups. Its unique structure imparts specific chemical properties that make it valuable in numerous applications, particularly as an antioxidant and stabilizer in polymer chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylphenyl dioctyl phosphite typically involves the reaction of 2-methylphenol with dioctyl phosphite. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include phosphorus trichloride and alcohols, which react to form the phosphite ester.
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for efficient and consistent production, minimizing the reaction time and optimizing the yield. The use of continuous flow reactors also enhances the safety and environmental aspects of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylphenyl dioctyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphite group, which can act as a nucleophile or electrophile depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or oxygen, leading to the formation of phosphates.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often occur in the presence of halogenating agents, resulting in the replacement of the phosphite group with other functional groups.
Major Products: The major products formed from these reactions include various phosphates, phosphonates, and substituted phosphites, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methylphenyl dioctyl phosphite has a wide range of applications in scientific research, including:
Chemistry: It is used as a stabilizer and antioxidant in polymer chemistry, preventing the degradation of polymers during processing and extending their lifespan.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: In addition to its use in polymer chemistry, this compound is employed in the production of lubricants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-methylphenyl dioctyl phosphite primarily involves its antioxidant properties. The compound can scavenge free radicals and decompose hydroperoxides, thereby preventing oxidative degradation of materials. This action is facilitated by the phosphite group, which can donate electrons to neutralize reactive oxygen species. Additionally, the compound can interact with metal ions, forming stable complexes that inhibit catalytic oxidation processes.
Comparaison Avec Des Composés Similaires
- Triphenyl phosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
- Trioctyl phosphite
Comparison: Compared to these similar compounds, 2-methylphenyl dioctyl phosphite offers unique advantages due to its specific structure. The presence of the 2-methylphenyl ring and dioctyl groups enhances its solubility in organic solvents and improves its compatibility with various polymer matrices. Additionally, its antioxidant properties are more pronounced, making it a preferred choice in applications requiring high oxidative stability.
Propriétés
Numéro CAS |
57913-10-7 |
|---|---|
Formule moléculaire |
C23H41O3P |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
(2-methylphenyl) dioctyl phosphite |
InChI |
InChI=1S/C23H41O3P/c1-4-6-8-10-12-16-20-24-27(25-21-17-13-11-9-7-5-2)26-23-19-15-14-18-22(23)3/h14-15,18-19H,4-13,16-17,20-21H2,1-3H3 |
Clé InChI |
DICORDSUTKBLIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOP(OCCCCCCCC)OC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
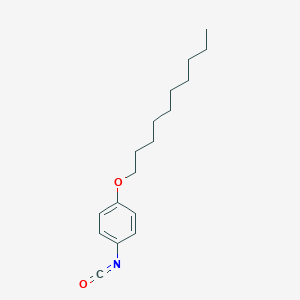
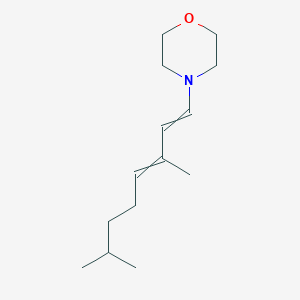
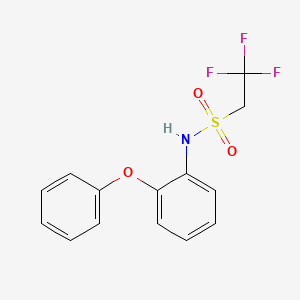
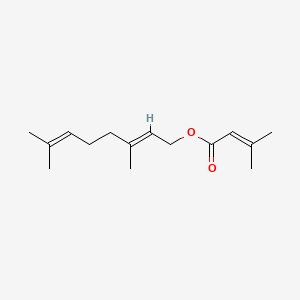
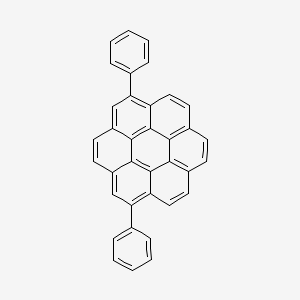

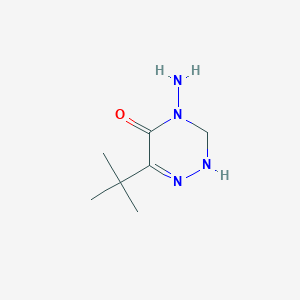
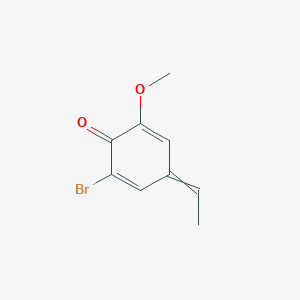
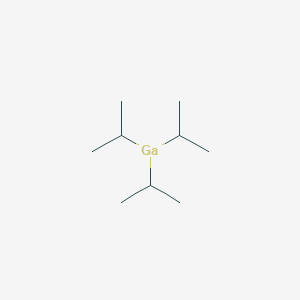
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
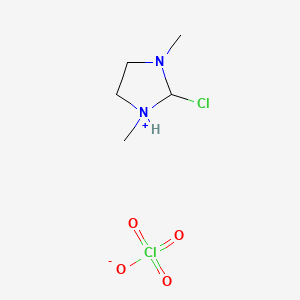

![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)
